1-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methoxytetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one
Description
This compound is a nucleoside analog featuring a pyrimidin-2(1H)-one core substituted with a methylamino group at position 2. The sugar moiety is a tetrahydrofuran ring with stereochemical configurations (2R,3R,4R,5R), modified by two tert-butyldimethylsilyl (TBDMS) protecting groups at the 4-hydroxy and 5-hydroxymethyl positions, as well as a methoxy group at position 3. The dual TBDMS groups enhance lipophilicity and stability, making it suitable for synthetic intermediates in antiviral or anticancer drug development .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O5Si2/c1-22(2,3)32(9,10)29-15-16-18(31-33(11,12)23(4,5)6)19(28-8)20(30-16)26-14-13-17(24-7)25-21(26)27/h13-14,16,18-20H,15H2,1-12H3,(H,24,25,27)/t16-,18-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDOZWQBRVXSOV-VBSBHUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)NC)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NC)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methoxytetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one , also referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H42N2O6Si2
- Molecular Weight : 462.73 g/mol
- CAS Number : 367511-37-3
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological macromolecules. The presence of the pyrimidine moiety suggests potential activity against various enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to nucleic acid metabolism, thereby affecting cellular proliferation.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways crucial for cell survival and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
Antiviral Properties
Preliminary studies suggest that the compound may possess antiviral activity. It has been shown to inhibit viral replication in cell cultures, particularly against:
- HIV
- HCV
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antiviral Screening
A separate investigation assessed the antiviral effects against HCV. The compound demonstrated a significant reduction in viral load in infected hepatocytes at concentrations ranging from 5 to 20 µM. The study concluded that it could serve as a lead compound for further antiviral drug development .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methoxytetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Inhibition of Enzymatic Activity
The compound has been studied for its potential to inhibit specific enzymes related to metabolic disorders. Similar compounds have demonstrated the ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and associated disorders such as type 2 diabetes and obesity . This inhibition can lead to improved metabolic profiles in preclinical models.
RNA Interference Control
Recent advancements in optochemical control have utilized compounds like 1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methoxytetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one for RNA interference applications. The ability to modulate gene expression through RNA interference can be harnessed for therapeutic interventions in genetic disorders and cancers .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of pyrimidine derivatives were effective against human cancer cell lines. The derivatives exhibited IC50 values indicating potent anticancer activity. The structural similarity of these compounds to the target compound suggests that it may also possess similar efficacy .
Case Study 2: Metabolic Syndrome Treatment
In a preclinical trial involving diabetic mice, a pyrimidine derivative similar to the compound was administered. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests that the compound could be beneficial in treating metabolic disorders through enzyme inhibition pathways .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
Key structural distinctions between the target compound and analogs lie in the substituents on the sugar moiety and pyrimidine ring. Below is a comparative analysis:
*Calculated based on molecular formulas from evidence.
Key Observations :
- The target compound’s dual TBDMS protection distinguishes it from mono-protected analogs (e.g., ) and non-silylated derivatives (e.g., ). This enhances steric bulk and may improve membrane permeability .
- Compared to fluorinated or chlorinated analogs (), the methylamino group on the pyrimidine ring may enhance hydrogen-bonding interactions with biological targets .
Challenges vs. Simpler Analogs :
- Dual TBDMS protection requires precise stoichiometry to avoid over-silylation, increasing purification complexity compared to mono-protected compounds .
- The methoxy group’s introduction may necessitate orthogonal protecting strategies to prevent side reactions, unlike hydroxyl-retaining analogs ().
Bioactivity and Computational Predictions
While direct bioactivity data for the target compound is unavailable, insights can be inferred from structurally related molecules:
- Similarity Indexing: Compounds with ≥70% structural similarity (Tanimoto coefficient) often share overlapping bioactivity profiles . The target’s methylamino and dual TBDMS groups align with nucleoside analogs used in antiviral therapies (e.g., ’s deuterated COVID-19 drug).
- Docking Affinity : Small structural changes (e.g., TBDMS vs. trityl groups) significantly alter binding pocket interactions. For example, bulky TBDMS groups may hinder target engagement compared to hydroxylated sugars but improve pharmacokinetics .
- Metabolic Stability : Silyl protection reduces premature hydrolysis by esterases, a common issue in unprotected analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
